![molecular formula C27H27FN4O2S B2509786 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1243094-08-7](/img/structure/B2509786.png)
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H27FN4O2S and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H25FN4O2S, with a molecular weight of approximately 476.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core fused with a piperidine ring and incorporates a fluorophenyl moiety.
Property | Value |
---|---|
Molecular Formula | C26H25FN4O2S |
Molecular Weight | 476.6 g/mol |
LogP | 1.7673 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Preliminary studies suggest that this compound exhibits significant biological activity through its inhibition of polo-like kinase 1 (Plk1) . Plk1 is crucial for cell cycle progression and is often overexpressed in various cancers. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, making this compound a candidate for anticancer drug development.
Anticancer Potential
Research indicates that the compound may act as an effective inhibitor of Plk1. In vitro studies have demonstrated that it can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity (data not shown).
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit other enzymes related to cancer progression and survival. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair.
Enzyme | Inhibition Type | Reference |
---|---|---|
Polo-like kinase 1 | Competitive inhibition | |
Dihydrofolate reductase | Non-competitive inhibition |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate lipophilicity, which may influence its bioavailability.
Toxicological assessments are ongoing to evaluate the safety profile of the compound. Preliminary results indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S/c1-17(18-7-3-2-4-8-18)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-9-5-6-10-22(20)28/h2-10,16-17,19H,11-15H2,1H3,(H,29,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMAINIMRYCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.